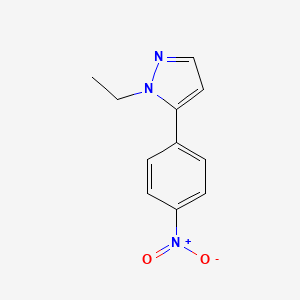
1-Ethyl-5-(4-nitrophenyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(4-nitrophenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the nitrophenyl group enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(4-nitrophenyl)pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid, leading to the formation of the desired pyrazole derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-(4-nitrophenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(4-nitrophenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-(4-nitrophenyl)pyrazole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethyl-1-phenylpyrazole: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Nitrophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness: 1-Ethyl-5-(4-nitrophenyl)pyrazole stands out due to the presence of both the ethyl and nitrophenyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-ethyl-5-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C11H11N3O2/c1-2-13-11(7-8-12-13)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3 |
Clave InChI |
OCLCLNIQEUKEGL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


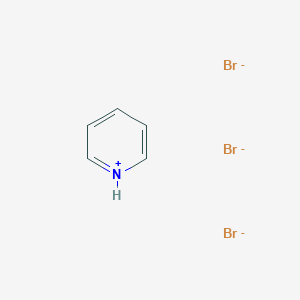
![1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone](/img/structure/B13894979.png)
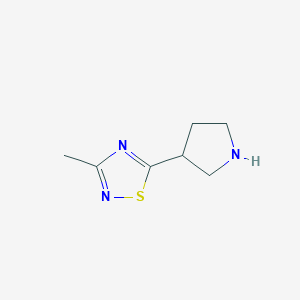
![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)
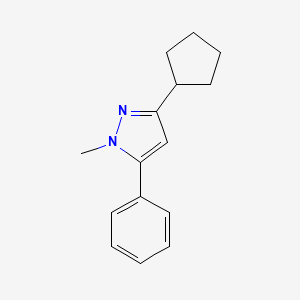
![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)
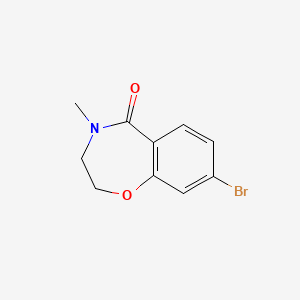
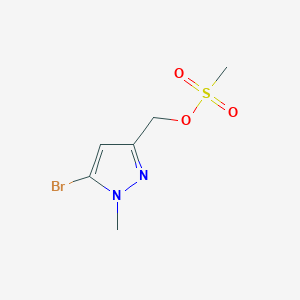
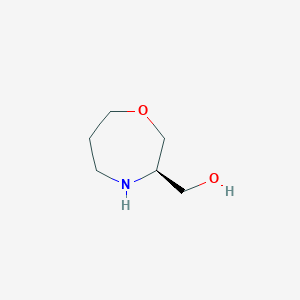
![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
